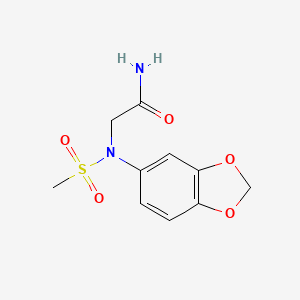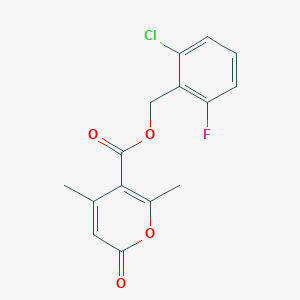![molecular formula C14H14FN3S B5842389 N-(4-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5842389.png)
N-(4-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea, commonly known as "FPTU", is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPTU belongs to the class of thiourea derivatives and has shown promising results in various scientific research studies.
作用机制
The exact mechanism of action of FPTU is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth, survival, and inflammation. FPTU has been reported to inhibit the activity of protein kinases, such as AKT and ERK, which are involved in cell survival and proliferation. It has also been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
FPTU has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. FPTU has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis. Moreover, FPTU has been shown to improve insulin sensitivity by increasing the expression of insulin receptors and reducing the activity of gluconeogenic enzymes. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
FPTU has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. FPTU is also stable under normal laboratory conditions and can be stored for long periods. However, FPTU has some limitations for lab experiments. It is highly toxic and requires careful handling. Moreover, FPTU has low solubility in water, which can make it difficult to use in some experiments.
未来方向
There are several future directions for the research on FPTU. One potential direction is to investigate the efficacy of FPTU in combination therapy with other drugs for the treatment of cancer and diabetes. Another direction is to study the mechanism of action of FPTU in more detail to identify new targets for drug development. Moreover, future research could focus on developing new derivatives of FPTU with improved solubility and reduced toxicity.
Conclusion:
In conclusion, FPTU is a promising chemical compound with potential therapeutic applications in cancer, diabetes, and inflammation. The synthesis of FPTU is a multistep process, and it has been extensively studied for its scientific research applications. FPTU has been found to have various biochemical and physiological effects, and it has advantages and limitations for lab experiments. Future research on FPTU could lead to the development of new drugs for the treatment of various diseases.
合成方法
The synthesis of FPTU is a multistep process that involves the reaction of 4-fluoroaniline with ethyl 4-pyridinecarboxylate to form the intermediate product. The intermediate product is then treated with thionyl chloride to yield the corresponding acid chloride, which is further reacted with ammonium thiocyanate to produce FPTU. The overall yield of FPTU synthesis is approximately 50%.
科学研究应用
FPTU has been extensively studied for its potential use as a therapeutic agent for various diseases. It has shown promising results in the treatment of cancer, diabetes, and inflammation. FPTU has been reported to inhibit the growth of cancer cells by inducing apoptosis and blocking angiogenesis. It has also been found to improve insulin sensitivity and reduce inflammation in animal models of diabetes. Moreover, FPTU has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
1-(4-fluorophenyl)-3-(2-pyridin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3S/c15-12-1-3-13(4-2-12)18-14(19)17-10-7-11-5-8-16-9-6-11/h1-6,8-9H,7,10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYRNHHSHOGJTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NCCC2=CC=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

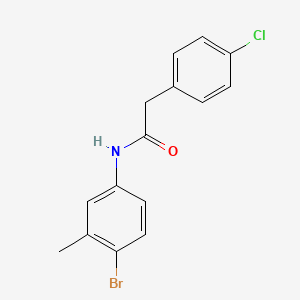
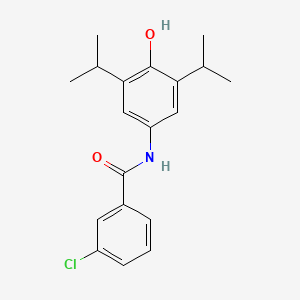
![1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine](/img/structure/B5842320.png)
![N'-benzylidene-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B5842327.png)


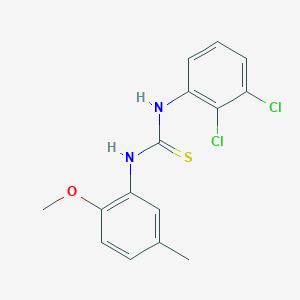
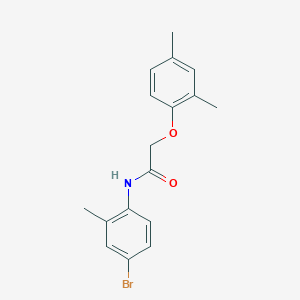
![3-benzyl-4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5842372.png)
![2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide](/img/structure/B5842374.png)
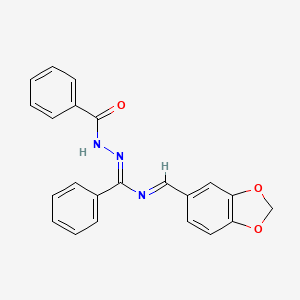
![ethyl 4,5-dimethyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5842380.png)
